molecular formula C18H18O3S B14181041 S-[3-(4-Benzoylphenoxy)propyl] ethanethioate CAS No. 929073-14-3

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate

Katalognummer: B14181041
CAS-Nummer: 929073-14-3
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: FNTQHQXTQCGRGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate is a chemical compound with the molecular formula C18H18O3S and a molecular weight of 314.399 g/mol . This compound is known for its unique structure, which includes a benzoylphenoxy group attached to a propyl chain, further linked to an ethanethioate group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[3-(4-Benzoylphenoxy)propyl] ethanethioate typically involves the reaction of 4-benzoylphenol with 3-chloropropyl ethanethioate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-[3-(4-Benzoylphenoxy)propyl] ethanethioate involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with various enzymes or receptors, modulating their activity. The ethanethioate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-[3-(4-Benzoylphenoxy)propyl] ethanethioate
  • S-[3-(4-Benzoylphenoxy)propyl] ethanesulfonate
  • S-[3-(4-Benzoylphenoxy)propyl] ethanesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

929073-14-3

Molekularformel

C18H18O3S

Molekulargewicht

314.4 g/mol

IUPAC-Name

S-[3-(4-benzoylphenoxy)propyl] ethanethioate

InChI

InChI=1S/C18H18O3S/c1-14(19)22-13-5-12-21-17-10-8-16(9-11-17)18(20)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3

InChI-Schlüssel

FNTQHQXTQCGRGX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.